molecular formula C20H22N6O3 B2386062 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171644-32-8

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2386062
CAS RN: 1171644-32-8
M. Wt: 394.435
InChI Key: NDCNRHADMUIHKK-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

The structural analogs of the chemical have been found to possess significant anticancer and anti-inflammatory properties. For example, a study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrating their potential as anticancer and anti-5-lipoxygenase agents, which indicates their role in inflammation and cancer research (Rahmouni et al., 2016).

Antimicrobial Activity

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, hinting at the antimicrobial potential of related compounds (Hebishy et al., 2020).

Antibacterial Agents

A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones presented them as a novel class of promising antibacterial agents, suggesting the compound's potential utility in fighting bacterial infections (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities, suggest the compound's application in the development of pain and inflammation treatments (Abu‐Hashem et al., 2020).

Enzyme Inhibitors

Research on 5-aminopyrazole-4-carboxamide as a scaffold for creating selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, with low nanomolar inhibitory potencies, highlights the compound's potential in enzyme inhibition studies (Zhang et al., 2014).

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-12-8-13(2)26(25-12)19-10-18(23-14(3)24-19)21-6-7-22-20(27)15-4-5-16-17(9-15)29-11-28-16/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,27)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNRHADMUIHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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